Ethyl 2,2-difluoro-2-(pyridin-4-yl)acetate
Overview
Description
Ethyl 2,2-difluoro-2-(pyridin-4-yl)acetate is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
It has been suggested that it may inhibit certain biological behaviors in non-small cell lung cancer (nsclc) cell lines .
Biochemical Pathways
Ethyl 2,2-difluoro-2-(pyridin-4-yl)acetate has been reported to suppress the EGFR/PI3K/AKT/mTOR signaling pathway, which plays a crucial role in the proliferation, migration, and invasion of NSCLC cell lines .
Result of Action
This compound has been shown to inhibit proliferation, migration, and invasion of NSCLC cell lines. It can also induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
Biochemical Analysis
Biochemical Properties
Ethyl 2,2-difluoro-2-(pyridin-4-yl)acetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pyridine ring allows it to form hydrogen bonds and π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and protein function. Additionally, the presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes, leading to enzyme inhibition or activation. For example, this compound may interact with cytochrome P450 enzymes, influencing drug metabolism and detoxification processes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. The compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound may modulate the activity of transcription factors, leading to changes in gene expression profiles. This can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Additionally, the compound’s interaction with metabolic enzymes can impact cellular energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyridine ring and fluorine atoms enable it to form stable complexes with target proteins, affecting their conformation and activity. For instance, this compound may inhibit the activity of specific kinases, leading to downstream effects on cell signaling pathways. Additionally, the compound can modulate the expression of genes involved in metabolic processes, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may degrade into metabolites that have different biochemical properties and effects. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis, the citric acid cycle, and oxidative phosphorylation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters facilitate its uptake and efflux. This compound can accumulate in certain cellular compartments, affecting its localization and activity. For example, the compound may localize to the mitochondria, where it influences energy production and metabolic processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may be targeted to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, the compound’s localization to the endoplasmic reticulum can influence protein folding and secretion .
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-pyridin-4-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-8(13)9(10,11)7-3-5-12-6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINDOYOWWFMYAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=NC=C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255305-76-0 | |
Record name | ethyl 2,2-difluoro-2-(pyridin-4-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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